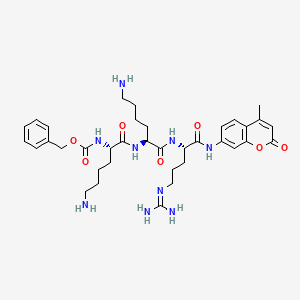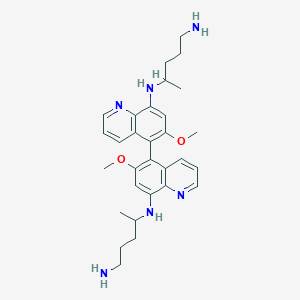
Primaquine Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Primaquine Dimer is a synthetic compound derived from primaquine, an antimalarial drug primarily used to treat and prevent malaria caused by Plasmodium vivax and Plasmodium ovale . This compound is designed to enhance the efficacy and reduce the toxicity associated with primaquine, making it a promising candidate for further research and development in the field of antimalarial therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Primaquine Dimer involves the coupling of two primaquine molecules through a suitable linker. One common method involves the use of a bifunctional linker that can react with the amino groups of primaquine. The reaction typically occurs under mild conditions, using reagents such as carbodiimides or other coupling agents to facilitate the formation of the dimer .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification through chromatography and crystallization to obtain the final product in a form suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Primaquine Dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives, which are active metabolites.
Reduction: Reduction reactions can convert the dimer back to its monomeric form or other reduced derivatives.
Substitution: Substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .
Scientific Research Applications
Chemistry
In chemistry, Primaquine Dimer is studied for its unique reactivity and potential to form novel derivatives with enhanced properties. Researchers explore its use in the synthesis of new antimalarial agents and other bioactive compounds .
Biology
Biologically, this compound is investigated for its ability to target malaria parasites more effectively than primaquine alone. Studies focus on its mechanism of action, bioavailability, and potential to overcome resistance in malaria treatment .
Medicine
In medicine, this compound is evaluated for its therapeutic potential in treating malaria and other parasitic infections. Clinical trials assess its safety, efficacy, and potential side effects compared to existing treatments .
Industry
Industrially, this compound is explored for large-scale production and formulation into pharmaceutical products. Its stability, shelf-life, and compatibility with other drugs are key factors in its development .
Mechanism of Action
Primaquine Dimer exerts its effects by interfering with the mitochondrial function of malaria parasites. It generates reactive oxygen species (ROS) that damage the parasite’s cellular components, leading to its death . The dimerization of primaquine enhances its ability to produce ROS and increases its potency against the parasites . Additionally, this compound may bind to and alter the properties of protozoal DNA, further contributing to its antimalarial activity .
Comparison with Similar Compounds
Similar Compounds
Tafenoquine: Another antimalarial drug with a similar mechanism of action but different pharmacokinetic properties.
Chloroquine: A widely used antimalarial that targets the blood stages of malaria parasites.
Mefloquine: An antimalarial with a different chemical structure but similar therapeutic use.
Uniqueness
Primaquine Dimer is unique in its dimeric structure, which enhances its antimalarial activity and reduces toxicity compared to primaquine alone . Its ability to generate ROS more effectively and its potential to overcome resistance make it a promising candidate for further development .
Properties
Molecular Formula |
C30H40N6O2 |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
4-N-[5-[8-(5-aminopentan-2-ylamino)-6-methoxyquinolin-5-yl]-6-methoxyquinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C30H40N6O2/c1-19(9-5-13-31)35-23-17-25(37-3)27(21-11-7-15-33-29(21)23)28-22-12-8-16-34-30(22)24(18-26(28)38-4)36-20(2)10-6-14-32/h7-8,11-12,15-20,35-36H,5-6,9-10,13-14,31-32H2,1-4H3 |
InChI Key |
POJZUHZPWDDYHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)C3=C(C=C(C4=C3C=CC=N4)NC(C)CCCN)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol](/img/structure/B13438895.png)
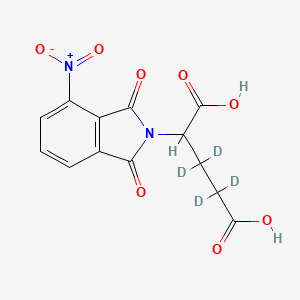
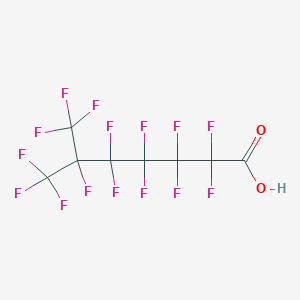
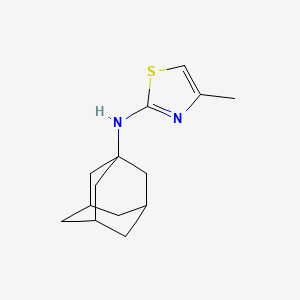
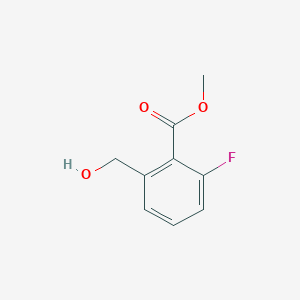
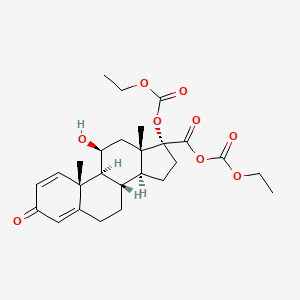
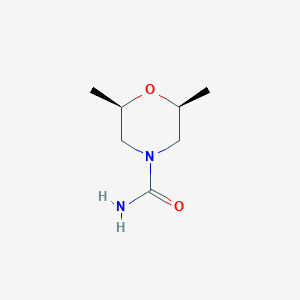
![2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438920.png)
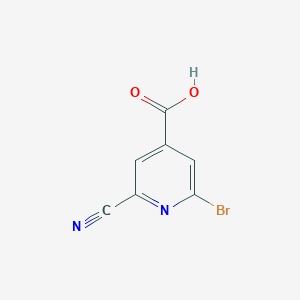
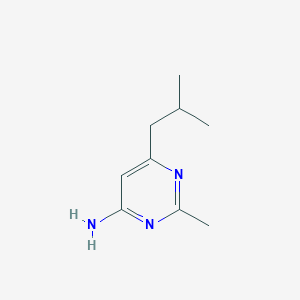

![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13438956.png)

